Gallium citrate

Description

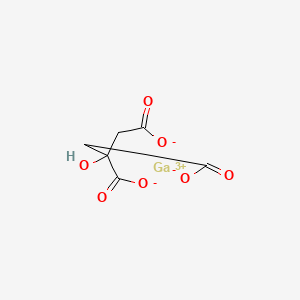

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

gallium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGWNXDUZONAA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5GaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952742 | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Gallium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27905-02-8, 30403-03-3 | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030403033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT6C49L0ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gallium Citrate: A Technical Guide to its Fundamental Properties for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the core fundamental properties of gallium citrate (B86180), with a particular focus on its radiolabeled forms (Gallium-67 and Gallium-68 citrate). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing or exploring the applications of this compound. The document covers its chemical, physical, and radiopharmaceutical properties; delves into its mechanism of action and pharmacokinetics; and outlines detailed experimental protocols for its use in a research setting. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application.

Introduction

Gallium citrate is a compound of significant interest in medical research and clinical diagnostics.[1] While stable gallium has its own therapeutic applications, the radiolabeled forms, particularly Gallium-67 (B84094) (⁶⁷Ga) citrate and Gallium-68 (⁶⁸Ga) citrate, are widely recognized as versatile radiopharmaceuticals.[2][3] ⁶⁷Ga-citrate, a gamma-emitting isotope, has a long history in nuclear medicine for imaging tumors, inflammation, and infection using Single-Photon Emission Computed Tomography (SPECT).[2][4][5] Its positron-emitting counterpart, ⁶⁸Ga-citrate, is gaining prominence for similar applications with Positron Emission Tomography (PET), offering advantages in resolution and quantification.[6][7]

The utility of this compound stems from its chemical similarity to ferric iron (Fe³⁺), which allows it to act as an iron mimic and trace physiological pathways related to iron metabolism, cell proliferation, and inflammation.[8][9] This guide details the fundamental properties that underpin these applications, providing the technical data and procedural knowledge necessary for its effective use in research.

Physical and Chemical Properties

This compound is typically handled as a sterile, aqueous solution for administration, though it exists as a crystalline powder in its solid state.[1][10] Its solubility and stability are key considerations for formulation and in vivo behavior.

| Property | Description | Reference(s) |

| Molecular Formula | C₆H₅GaO₇ | [1][11] |

| Molecular Weight (Stable Ga) | 258.82 g/mol | [11] |

| Molecular Weight (⁶⁷Ga) | ~257.03 g/mol | [12] |

| Molecular Weight (⁶⁸Ga) | 256.93 g/mol | [12] |

| Appearance | White to yellowish-white crystalline powder. | [1] |

| Solubility | Sparingly soluble in water. Solubility increases in acidic conditions. | [1] |

| Formulation pH (Injection) | Typically adjusted to between 4.5 and 8.0 for intravenous administration. | [10][13] |

Radiopharmaceutical Properties

The diagnostic utility of this compound is conferred by the specific decay characteristics of its radioisotopes, ⁶⁷Ga and ⁶⁸Ga.

| Property | Gallium-67 (⁶⁷Ga) | Gallium-68 (⁶⁸Ga) | Reference(s) |

| Half-life | 78.3 hours | 68 minutes | [2][7][10] |

| Decay Mode | Electron Capture | Positron Emission (β+) | [10][14][15] |

| Principal Emissions (Energy) | Gamma: 93 keV (40%), 185 keV (24%), 296 keV (22%), 388 keV (7%) | Annihilation Photons: 511 keV (from β+) | [10][16][17] |

| Imaging Modality | SPECT (Single-Photon Emission Computed Tomography) | PET (Positron Emission Tomography) | [2][6] |

Mechanism of Action and Cellular Uptake

The biological behavior of this compound is primarily dictated by its ability to mimic ferric iron (Fe³⁺).[8] This "iron mimicry" is the cornerstone of its localization in pathological tissues.

-

Binding to Transferrin: Once administered intravenously, gallium (Ga³⁺) rapidly dissociates from the weak citrate chelator and binds to plasma proteins, predominantly transferrin, which is the body's main iron transport protein.[2][4][8]

-

Transport and Receptor Binding: The Ga-transferrin complex circulates throughout the body. Tissues with high metabolic activity, rapid cell division (e.g., tumors), or inflammation often upregulate the expression of transferrin receptors (TfR) on their cell surfaces to meet increased iron demands.[8][18] The Ga-transferrin complex binds to these receptors.[4][19]

-

Cellular Internalization: Following binding, the entire Ga-transferrin-TfR complex is internalized by the cell via endocytosis.[18]

-

Intracellular Localization: Inside the cell, the acidic environment of the endosome causes the release of Ga³⁺ from transferrin. The gallium ion then accumulates in lysosomes and binds to other soluble intracellular proteins.[10][13][20]

Other proposed mechanisms for gallium accumulation, particularly in infection and inflammation, include:

-

Binding to Lactoferrin: In areas of inflammation, Ga³⁺ can bind to lactoferrin, which is released by leukocytes.[9]

-

Direct Bacterial Uptake: Gallium can bind directly to siderophores, which are iron-chelating molecules produced by bacteria, facilitating its uptake by microorganisms.[9] This allows for infection imaging even in leukopenic patients.

-

Increased Permeability: Tumor cells may exhibit increased membrane permeability, which could contribute to gallium uptake.[21]

Cellular uptake of Gallium-67 citrate via the transferrin receptor pathway.

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of ⁶⁷Ga-citrate is characterized by slow clearance and a shifting pattern of distribution over several days.

| Parameter | Description | Reference(s) |

| Binding Protein | Transferrin | [2][4][8] |

| Whole Body Retention (7 days) | Approximately 65% of the injected dose remains in the body after 7 days. | [10] |

| Excretion (first 7 days) | Primarily renal in the first 24 hours.[22] After this, excretion is slow, with ~26% of the dose excreted in the urine and ~9% in the feces over 7 days. | [10] |

| Distribution (Early, <24h) | Highest concentrations are found in the blood pool, renal cortex, lacrimal glands, and nasopharyngeal mucosa. | [13][22] |

| Distribution (Late, >24h) | Maximum concentration shifts to the liver, spleen, bone and bone marrow, and lymph nodes.[13] The colon is also visualized due to fecal excretion.[22] | [13][22] |

Research Applications

This compound is a valuable tool in preclinical and translational research.

-

Oncology: Used to evaluate novel cancer therapies in animal models of lymphoma, lung cancer, and other gallium-avid tumors by non-invasively monitoring tumor burden and response to treatment.[2][23]

-

Infectious Disease: Employed in models of acute and chronic infections, such as osteomyelitis and abscesses, to assess the efficacy of new antimicrobial agents.[2]

-

Inflammation Studies: Useful for imaging inflammatory processes like sarcoidosis in research settings, helping to understand disease mechanisms and evaluate anti-inflammatory drugs.[2]

-

Theranostics: The pairing of ⁶⁸Ga (for PET imaging) and therapeutic radionuclides offers a "theranostic" approach. While not a therapeutic agent itself, ⁶⁷Ga can be used as a long-lived imaging surrogate for planning therapies with other agents that share similar targeting mechanisms.[24]

Experimental Protocols

The following are generalized protocols for common research applications of ⁶⁷Ga-citrate. Researchers should adapt these based on specific institutional guidelines and experimental aims.

Protocol: Radiochemical Purity Testing

Objective: To determine the percentage of ⁶⁷Ga that is successfully complexed with citrate. Methodology:

-

System: Instant Thin Layer Chromatography (ITLC) using silica (B1680970) gel-impregnated paper (iTLC-SG).

-

Mobile Phase: 0.1 M Sodium Citrate solution, pH 5.5.

-

Procedure: a. Spot a small volume (~1-2 µL) of the final ⁶⁷Ga-citrate solution onto the origin of an ITLC strip. b. Develop the strip in a chromatography chamber containing the mobile phase until the solvent front reaches near the top. c. Remove the strip, mark the solvent front, and let it dry.

-

Analysis: a. Cut the strip in half (midway between the origin and solvent front). b. Count the radioactivity of each half in a suitable gamma counter or dose calibrator. c. Calculation:

- The ⁶⁷Ga-citrate complex remains at the origin (Rf = 0).

- Any free ⁶⁷Ga³⁺ will migrate with the solvent front (Rf = 1.0).

- Radiochemical Purity (%) = (Counts at Origin / Total Counts) x 100.

-

Acceptance Criteria: Radiochemical purity should typically be >95%.

Protocol: In Vivo Biodistribution Study in a Rodent Model

Objective: To quantify the distribution of ⁶⁷Ga-citrate in various organs and tissues over time. Methodology:

-

Animal Model: Prepare the relevant animal model (e.g., mice bearing tumor xenografts).

-

Dose Preparation: Dilute ⁶⁷Ga-citrate in sterile saline to a known radioactivity concentration. Prepare a standard of the injectate for calculating the injected dose.

-

Administration: Administer a known activity (e.g., 1-2 MBq) of ⁶⁷Ga-citrate intravenously (e.g., via tail vein). Record the precise weight and activity injected for each animal.

-

Time Points: Euthanize cohorts of animals (n=3-5 per group) at predefined time points (e.g., 4, 24, 48, 72 hours).

-

Tissue Harvesting: Dissect, rinse, blot dry, and weigh major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample and the injection standard using a calibrated gamma counter.

-

Data Analysis: a. Correct all counts for background and radioactive decay. b. Calculate the percentage of the injected dose (%ID) in each organ. c. Normalize the data to the organ weight to determine the percent injected dose per gram (%ID/g).

Protocol: SPECT Imaging in a Research Setting

Objective: To non-invasively visualize the localization of ⁶⁷Ga-citrate in a research animal. Methodology:

-

Equipment: A preclinical SPECT/CT scanner equipped with a medium-energy collimator.

-

Animal Preparation: Administer ⁶⁷Ga-citrate (e.g., 10-30 MBq) intravenously. Anesthetize the animal just prior to imaging. Monitor vital signs throughout the scan.

-

Imaging Time Points: Perform scans at relevant times, typically 24, 48, or 72 hours post-injection.[25][26]

-

Acquisition Parameters (Typical):

-

Energy Windows: Set three 20% energy windows centered at 93, 185, and 300 keV.[25]

-

Collimator: Medium-energy, parallel-hole.[25]

-

SPECT Acquisition: 360° rotation, 60-120 projections, 30-60 seconds per projection.

-

CT Acquisition: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

-

-

Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). Fuse the SPECT images with the CT data for anatomical localization.

-

Analysis: Analyze images qualitatively (visual assessment of uptake) and quantitatively (drawing regions of interest to determine relative tracer concentration).

Preclinical evaluation workflow for Gallium-67 citrate in a research setting.

Conclusion

This compound, particularly in its ⁶⁷Ga and ⁶⁸Ga forms, remains a cornerstone radiopharmaceutical for research into cancer, infection, and inflammation. Its fundamental properties, centered on its role as an iron mimic, provide a robust mechanism for targeting pathological tissues. A thorough understanding of its chemical characteristics, pharmacokinetics, and the appropriate experimental methodologies is crucial for its effective application. This guide provides a foundational resource for researchers aiming to leverage the unique capabilities of this compound to advance diagnostic imaging and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. openmedscience.com [openmedscience.com]

- 3. Past and Future of Ga-citrate for Infection and Inflammation Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Does gallium-citrate have yet another story to tell? Lessons relevant to the COVID-19 era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Infection/Inflammation Imaging | Radiology Key [radiologykey.com]

- 6. Research Progress of [68Ga]Citrate PET's Utility in Infection and Inflammation Imaging: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound Ga-67? [synapse.patsnap.com]

- 9. Gallium-67 Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound | C6H5GaO7 | CID 34058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound Ga-68 | C6H5GaO7 | CID 16040521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. radiopaedia.org [radiopaedia.org]

- 18. Relationship between gallium 67 citrate scanning and transferrin receptor expression in lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Facebook [cancer.gov]

- 21. Mechanisms of gallium-67 accumulation by tumors: role of cell membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Altered biodistribution and incidental findings on gallium and labeled leukocyte/bone marrow scans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. radiology.wisc.edu [radiology.wisc.edu]

- 24. researchers.mq.edu.au [researchers.mq.edu.au]

- 25. apps.ausrad.com [apps.ausrad.com]

- 26. radiology.unm.edu [radiology.unm.edu]

The Serendipitous Journey of Gallium Citrate: A Technical Guide to its History, Discovery, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallium-67 (B84094) citrate (B86180), a radiopharmaceutical once at the forefront of nuclear medicine, possesses a rich and compelling history rooted in serendipity and meticulous scientific inquiry. Initially explored for bone imaging, its unexpected affinity for soft tissue tumors and sites of inflammation revolutionized diagnostic approaches for oncological and infectious diseases. This technical guide provides an in-depth exploration of the history and discovery of gallium citrate, detailing its physicochemical properties, mechanisms of localization, and the seminal experimental protocols that defined its clinical utility. Through a comprehensive review of historical and contemporary literature, this document serves as a vital resource for researchers, scientists, and drug development professionals, offering a foundational understanding of this remarkable diagnostic agent. Quantitative data are summarized in structured tables for comparative analysis, and key biological pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper comprehension of its scientific journey.

A Fortuitous Discovery: The History of Gallium and this compound

The story of gallium begins not in a biology lab, but with the predictive power of the periodic table. In 1871, Dmitri Mendeleev, the architect of this foundational chemical chart, identified a gap below aluminum and forecasted the existence of an element he termed "eka-aluminum."[1] He even predicted its atomic weight to be approximately 68 and its density to be around 5.9 g/cm³.[1] Four years later, in 1875, French chemist Paul-Émile Lecoq de Boisbaudran, while analyzing a sample of zinc blende, observed a new violet spectral line, leading to the isolation of a new element.[2] The properties of this newly discovered element remarkably matched Mendeleev's predictions, providing a powerful validation of the periodic law. De Boisbaudran patriotically named the element "gallium" after the Latin name for France, "Gallia."[2]

For decades, gallium remained largely a scientific curiosity. Its low melting point and high boiling point made it useful in high-temperature thermometers and for creating alloys with low melting points. The dawn of the semiconductor industry in the mid-20th century saw the first major technological application of gallium in the form of gallium arsenide.

The foray of gallium into the medical field was initiated by studies in the late 1940s investigating its potential use as a coolant in naval nuclear vessels, which prompted research into its biodistribution.[2] Early investigations by Dudley and coworkers, using the reactor-produced isotope Gallium-72 (⁷²Ga), revealed that this compound localized in areas of active bone formation (osteogenesis).[2] This sparked interest in developing it as a bone imaging agent. However, ⁷²Ga's decay properties were not ideal for human use.[2]

The focus then shifted to the cyclotron-produced, "carrier-free" isotope, Gallium-67 (⁶⁷Ga), which possessed more favorable decay characteristics.[2] In a pivotal moment of scientific serendipity in the 1960s, researchers at Oak Ridge, including C. Lowell Edwards and R. L. Hayes, were investigating carrier-free ⁶⁷Ga-citrate for bone scanning. They were astonished to observe its intense accumulation in the lymph nodes of a patient with Hodgkin's disease.[2] This unexpected finding, published in 1969, marked a turning point, redirecting the application of this compound from bone imaging to the localization of soft tissue tumors and, subsequently, inflammatory and infectious processes.[2][3] By the early 1970s, it was recognized that ⁶⁷Ga-citrate was not tumor-specific but also accumulated in sites of inflammation and infection, further broadening its diagnostic utility.[2]

Physicochemical and Radiopharmaceutical Properties

Gallium-67 citrate is a radiopharmaceutical supplied as a sterile, non-pyrogenic solution for intravenous administration. Its utility in diagnostic imaging stems from the favorable nuclear and chemical properties of the ⁶⁷Ga radionuclide.

| Property | Value | References |

| Physical Half-life | 78.3 hours | [4] |

| Mode of Decay | Electron Capture | [4] |

| Principal Gamma Photon Energies (Abundance) | 93.3 keV (35.7%), 184.6 keV (19.7%), 300.2 keV (16.0%) | [4] |

| Chemical Form | Gallium (⁶⁷Ga) Citrate | [4] |

| Radionuclidic Purity (at calibration) | ≥99.89% ⁶⁷Ga, ≤0.01% ⁶⁶Ga | [4] |

| pH of Solution | 4.5 - 8.0 | [4] |

| Recommended Adult Dose | 74-185 MBq (2-5 mCi) | [4] |

Table 1: Physicochemical and Radiopharmaceutical Properties of Gallium-67 Citrate

Mechanism of Localization

The ability of Gallium-67 citrate to accumulate in tumors, and sites of inflammation and infection is a complex process involving several biological pathways. The primary mechanism is closely linked to iron metabolism.

The Role of Transferrin

Once administered intravenously, the trivalent gallium ion (Ga³⁺) dissociates from the citrate complex and avidly binds to plasma proteins, primarily transferrin, the body's main iron transport protein.[5] This binding is crucial for its biodistribution. The Ga³⁺ ion acts as an analogue of the ferric iron ion (Fe³⁺), allowing it to be transported throughout the body by transferrin.[5]

Uptake in Tumors: The Transferrin Receptor Hypothesis

Many tumor cells exhibit a high metabolic rate and an increased demand for iron, leading to an upregulation of transferrin receptors on their cell surface. The "transferrin receptor hypothesis" posits that the Gallium-67-transferrin complex binds to these receptors and is subsequently internalized by the tumor cells through endocytosis.[6] Once inside the cell, the acidic environment of the endosome facilitates the release of gallium from transferrin. The free gallium is then believed to localize within cellular organelles, particularly lysosomes.[7]

Caption: Gallium-67 citrate uptake in tumor cells via transferrin receptor-mediated endocytosis.

Localization in Inflammation and Infection

The accumulation of Gallium-67 at sites of inflammation and infection is multifactorial and not solely dependent on transferrin receptors. Key contributing factors include:

-

Increased Vascular Permeability: Inflamed tissues exhibit increased blood flow and capillary permeability, allowing the Ga-67-transferrin complex to leak into the interstitial space.

-

Binding to Lactoferrin: Lactoferrin, an iron-binding protein released by neutrophils at sites of inflammation, has a high affinity for gallium. The binding of Ga-67 to lactoferrin helps to concentrate the radiotracer in these areas.

-

Direct Bacterial Uptake: Some bacteria produce siderophores, which are low-molecular-weight compounds with a high affinity for iron. These siderophores can also bind gallium, facilitating its direct uptake by the microorganisms.

-

Leukocyte Uptake: While not the primary mechanism, there is some uptake of Gallium-67 by leukocytes, which then migrate to the site of inflammation.

Seminal Experimental Protocols and Clinical Application

The Pivotal Study by Edwards and Hayes (1969)

The seminal paper by Edwards and Hayes, "Tumor scanning with ⁶⁷Ga citrate," published in the Journal of Nuclear Medicine in 1969, described the initial observations of gallium uptake in soft tissue tumors.[1][8]

Reconstructed Experimental Protocol:

-

Radiopharmaceutical: Carrier-free Gallium-67 citrate. The "carrier-free" aspect was crucial, as earlier studies with "carrier-added" Gallium-72 had shown primarily bone uptake.[2]

-

Administration: Intravenous injection.

-

Patient Population: Patients with known or suspected malignancies, including Hodgkin's disease.

-

Imaging: Whole-body rectilinear scanning was the imaging modality of the era. Scans were typically performed 24 to 72 hours post-injection to allow for clearance of background activity and optimal tumor-to-background contrast.

-

Key Finding: Significant accumulation of ⁶⁷Ga-citrate in the lymph nodes of a patient with Hodgkin's disease, demonstrating its potential as a tumor-localizing agent.[2]

Modern Clinical Scintigraphy Protocol

Building upon these early findings, the clinical protocol for Gallium-67 citrate scintigraphy has been refined over the decades.

| Parameter | Specification |

| Patient Preparation | Bowel preparation (laxatives) may be recommended to reduce colonic activity. |

| Dose | 74-185 MBq (2-5 mCi) for adults, administered intravenously. |

| Imaging Time | Typically 24, 48, and sometimes 72 hours post-injection. |

| Imaging Modality | Planar whole-body imaging and Single Photon Emission Computed Tomography (SPECT). |

| Instrumentation | Gamma camera equipped with a medium-energy collimator. |

| Energy Windows | Centered around the principal photopeaks of ⁶⁷Ga (93, 185, and 300 keV). |

Table 2: Typical Modern Clinical Protocol for Gallium-67 Citrate Scintigraphy

Caption: A simplified workflow of a typical clinical Gallium-67 citrate scintigraphy procedure.

Production and Quality Control

The production of Gallium-67 is a complex process that requires a cyclotron, followed by rigorous quality control to ensure the safety and efficacy of the final radiopharmaceutical product.

Production of Gallium-67

Gallium-67 is typically produced in a cyclotron by bombarding an enriched zinc-68 target with protons. The nuclear reaction is as follows:

⁶⁸Zn (p, 2n) ⁶⁷Ga

Following irradiation, the ⁶⁷Ga is chemically separated from the zinc target material and purified.

Preparation of Gallium-67 Citrate

The purified ⁶⁷Ga, usually in the form of gallium chloride (GaCl₃), is then complexed with sodium citrate in a sterile, isotonic solution to form Gallium-67 citrate. The final product is a clear, colorless solution for intravenous injection.

Quality Control

A series of quality control tests are performed on each batch of Gallium-67 citrate to ensure it meets pharmacopeial standards.

| Test | Specification |

| Radionuclidic Purity | Ensures that the radioactivity is primarily from ⁶⁷Ga, with minimal contamination from other radioisotopes. |

| Radiochemical Purity | Verifies that the vast majority of the ⁶⁷Ga is in the form of this compound (typically ≥97%). This is often assessed using chromatography. |

| pH | The pH of the solution must be within a physiologically compatible range (typically 4.5-8.0). |

| Sterility | The product must be free of microbial contamination. |

| Bacterial Endotoxins | The level of pyrogens (fever-inducing substances) must be below a specified limit. |

Table 3: Key Quality Control Tests for Gallium-67 Citrate

Caption: A schematic overview of the production and quality control workflow for Gallium-67 citrate.

Biodistribution

The biodistribution of Gallium-67 citrate is dynamic, changing over time post-injection. Understanding the normal physiological distribution is critical for accurate image interpretation.

| Organ/Tissue | Approximate % Injected Dose at 48 hours |

| Liver | 10-15% |

| Spleen | 1-2% |

| Bone Marrow | 5-10% |

| Kidneys | 2-3% |

| Colon | 5-10% |

| Soft Tissue | 20-30% |

| Whole Body Retention (at 7 days) | ~65% |

Table 4: Approximate Biodistribution of Gallium-67 Citrate in a Healthy Adult at 48 Hours Post-Injection (Note: Values are approximate and can vary between individuals.)

Conclusion

The journey of this compound from a predicted element to a cornerstone of nuclear medicine is a testament to the unpredictable and often serendipitous nature of scientific discovery. Its ability to localize in tumors and sites of inflammation, though not entirely specific, provided clinicians with a powerful non-invasive tool for diagnosis and staging for several decades. While its use has been largely supplanted by more advanced imaging modalities like PET/CT with ¹⁸F-FDG, the foundational principles of its mechanism of action and the lessons learned from its clinical application continue to inform the development of new radiopharmaceuticals. This technical guide has provided a comprehensive overview of the history, discovery, and scientific underpinnings of this compound, offering a valuable resource for those in the field of radiopharmaceutical research and development. The detailed data, experimental protocols, and visual representations aim to foster a deeper understanding and appreciation for this historically significant diagnostic agent.

References

- 1. This compound Ga 67 Injection [drugfuture.com]

- 2. 68Ga-Citrate PET of Healthy Men: Whole-Body Biodistribution Kinetics and Radiation Dose Estimates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor scanning with 67Ga citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Gallium-67 tumor scanning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Common pathway for tumor cell uptake of gallium-67 and iron-59 via a transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.ymaws.com [cdn.ymaws.com]

- 8. Search results [inis.iaea.org]

Synthesis and Chemical Characterization of Gallium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical characterization of gallium citrate (B86180), a compound of significant interest in medical imaging. The focus is on the preparation and quality control of its radiolabeled forms, particularly Gallium-68 (⁶⁸Ga) citrate, which is increasingly utilized in Positron Emission Tomography (PET) for the diagnosis of infectious and inflammatory diseases.

Introduction

Gallium citrate is a metal-organic complex that has been a cornerstone of nuclear medicine for decades. Initially, Gallium-67 (⁶⁷Ga) citrate was widely used for scintigraphy to detect tumors and inflammation.[1] More recently, the focus has shifted to the positron-emitting isotope ⁶⁸Ga, which offers superior image quality and the potential for quantitative analyses.[1] This guide details the synthesis methodologies, comprehensive characterization techniques, and critical quality control parameters for producing clinical-grade this compound.

Synthesis of Gallium-68 Citrate

The synthesis of ⁶⁸Ga-citrate for PET applications typically involves the elution of ⁶⁸Ga from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator, followed by a rapid complexation reaction with a citrate precursor. Both manual and automated synthesis modules are employed to ensure a reliable and high-yielding production process.[1][2]

Automated Synthesis Workflow

Automated synthesis modules provide a robust and reproducible method for the preparation of ⁶⁸Ga-citrate, minimizing operator exposure to radiation and ensuring consistent product quality. The general workflow is depicted below.

Caption: Automated synthesis workflow for ⁶⁸Ga-citrate.

Experimental Protocol: Automated Synthesis

The following protocol is a generalized procedure based on common automated synthesis platforms.[2]

-

Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with a solution of 0.1 M hydrochloric acid (HCl) to obtain ⁶⁸Ga in the form of ⁶⁸GaCl₃.

-

Trapping: The eluted ⁶⁸GaCl₃ is passed through a cation exchange cartridge, where the ⁶⁸Ga³⁺ ions are trapped.

-

Washing: The cartridge is washed with sterile water or a saline solution (e.g., 0.9% NaCl) to remove any impurities.

-

Complexation and Elution: A solution of sodium citrate (e.g., 0.1 M) is passed through the cartridge. The citrate ions form a complex with the bound ⁶⁸Ga³⁺, and the resulting ⁶⁸Ga-citrate complex is eluted from the cartridge.

-

Sterile Filtration: The eluted ⁶⁸Ga-citrate solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.

-

pH Adjustment: The pH of the final product is adjusted to be within the range of 5.5 to 8.0 using hydrochloric acid and/or sodium hydroxide (B78521) solution.[3][4]

Manual Synthesis Protocol

A simplified manual preparation is also possible, particularly for in-house production.[5]

-

Elution and Evaporation: The acidic solution of ⁶⁸GaCl₃ is eluted from the generator and transferred to a sterile reaction vial. The solution is then heated to dryness under a flow of nitrogen gas at 50-60 °C.

-

Complexation: A solution of sodium citrate (e.g., 300 μL of 0.1 M) is added to the dried ⁶⁸GaCl₃.

-

Heating and Vortexing: The mixture is vortexed and heated at approximately 50 °C for 10-15 minutes to facilitate the complexation reaction.

-

Quality Control and Filtration: The radiochemical purity of the resulting ⁶⁸Ga-citrate is checked. If acceptable, the solution is sterile filtered using a 0.22 µm membrane filter, and the pH is adjusted to between 5.5 and 7.0.[5]

Chemical Characterization and Quality Control

Comprehensive chemical characterization and stringent quality control are mandatory to ensure the safety and efficacy of this compound for clinical use. The quality control workflow is outlined below.

Caption: Quality control workflow for ⁶⁸Ga-citrate.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₅GaO₇ | [6] |

| Molecular Weight | 258.82 g/mol | [6] |

| Appearance | Solid | [6] |

| Structure | The citrate ligand coordinates to the gallium atom through the hydroxyl oxygen and the oxygen atom of the central carboxyl group, forming five-membered chelate rings.[7][8][9] In some crystalline forms, the structure consists of centrosymmetric dimers.[7][8][9] |

Quality Control Parameters and Methods

| Parameter | Method | Acceptance Criteria | Reference |

| Radiochemical Purity | Instant Thin-Layer Chromatography (ITLC), High-Performance Liquid Chromatography (HPLC) | > 95% (typically > 97-99%) | [1][5][10] |

| Radionuclidic Purity | High-Purity Germanium (HPGe) Detector | > 99% ⁶⁸Ga | [5][10] |

| Chemical Purity | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-EOS) | Sn, Fe < 0.3 ppm; Zn < 0.2 ppm | [5][10] |

| pH | pH meter | 5.5 - 8.0 | [3][4] |

| Sterility | Direct inoculation in culture media | Sterile | [1][2] |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Pyrogen-free | [1][2] |

| ⁶⁸Ge Breakthrough | Gamma Spectroscopy after ⁶⁸Ga decay | < 0.001% | [5] |

Detailed Experimental Protocols for Quality Control

3.3.1. Radiochemical Purity by ITLC

-

Stationary Phase: ITLC-SG (Silica Gel impregnated glass fiber) strips.

-

Mobile Phase: A common mobile phase is a 1:1 mixture of 10% ammonium (B1175870) acetate (B1210297) and methanol.

-

Procedure: A small spot of the ⁶⁸Ga-citrate solution is applied to the origin of the ITLC strip. The strip is then developed in the mobile phase.

-

Analysis: After development, the strip is scanned using a radio-TLC scanner. Free ⁶⁸Ga remains at the origin (Rf = 0), while the ⁶⁸Ga-citrate complex moves with the solvent front (Rf ≈ 1). The radiochemical purity is calculated as the percentage of the total radioactivity corresponding to the ⁶⁸Ga-citrate peak.

3.3.2. Stability Testing

-

In Vitro Stability: A sample of ⁶⁸Ga-citrate is kept at room temperature, and its radiochemical purity is determined by ITLC at various time intervals (e.g., up to 3 hours). The product is considered stable if the radiochemical purity remains above 98%.[2]

-

Serum Stability: To assess stability in biological media, ⁶⁸Ga-citrate is incubated in human serum at 37 °C for a specified period (e.g., 2 hours). The radiochemical purity is then measured to determine the extent of complex dissociation or degradation.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of ⁶⁸Ga-citrate.

Table 1: Synthesis Yield and Purity

| Parameter | Value | Conditions | Reference |

| Average Yield (MBq) | 768 ± 31 | Automated synthesis, 10 min | [1][11] |

| Radiochemical Yield | 72% | Manual synthesis | [5] |

| Radiochemical Purity (ITLC) | > 99% | Automated synthesis | [1][11] |

| Radiochemical Purity (ITLC) | > 97% | Manual synthesis, 15 min at 50 °C | [5][10][12] |

| Radiochemical Purity (HPLC) | > 98% | Manual synthesis, 15 min at 50 °C | [5][10][12] |

| Specific Activity (GBq/mM) | 4 - 6 | Manual synthesis | [5][10][12] |

Table 2: Stability Data

| Condition | Time | Radiochemical Purity | Reference |

| Room Temperature in Formulation | 3 hours | > 98% | [2] |

| Human Serum at 37 °C | 1 hour | 82% | [2] |

| Human Serum at 37 °C | 2 hours | Stable (qualitative) | [5][10] |

Conclusion

The synthesis and chemical characterization of this compound, particularly ⁶⁸Ga-citrate, are well-established processes that can be reliably performed using both automated and manual methods. Adherence to detailed experimental protocols and rigorous quality control are paramount to ensure the production of a safe and effective radiopharmaceutical for clinical applications. The data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with this important diagnostic agent.

References

- 1. Fast and simple one-step preparation of ⁶⁸Ga citrate for routine clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. drugs.com [drugs.com]

- 5. Preparation and Quality Control of 68Ga-Citrate for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H5GaO7 | CID 34058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Quality Control of (68)Ga-Citrate for PET Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. researchgate.net [researchgate.net]

Gallium Citrate's Role in Early Inflammation Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-67 (B84094) (⁶⁷Ga) citrate (B86180) has long been a valuable radiopharmaceutical in nuclear medicine for the detection and localization of inflammatory and infectious processes. Its ability to accumulate at sites of inflammation makes it a powerful tool for early diagnosis, monitoring disease activity, and evaluating the efficacy of anti-inflammatory therapies in preclinical and clinical studies. This technical guide provides an in-depth overview of the core principles and methodologies underlying the use of ⁶⁷Ga-citrate in inflammation research, with a focus on quantitative data, experimental protocols, and the molecular pathways governing its uptake.

Mechanism of Action

The localization of ⁶⁷Ga-citrate in inflamed tissues is a multifactorial process primarily driven by its chemical similarity to ferric iron (Fe³⁺). Upon intravenous administration, ⁶⁷Ga-citrate dissociates, and the carrier-free ⁶⁷Ga³⁺ binds to plasma proteins, predominantly transferrin.[1] This ⁶⁷Ga-transferrin complex is then transported to sites of inflammation.

Several key factors contribute to the accumulation of ⁶⁷Ga at these sites:

-

Increased Vascular Permeability: Inflammation leads to increased blood flow and vascular permeability, allowing the ⁶⁷Ga-transferrin complex to extravasate into the interstitial fluid of the inflamed tissue.

-

Leukocyte and Macrophage Uptake: Activated leukocytes, particularly macrophages, at the site of inflammation exhibit increased expression of transferrin receptors (TfR1) to meet their higher metabolic and iron demands. The ⁶⁷Ga-transferrin complex binds to these receptors and is internalized via endocytosis.

-

Lactoferrin Binding: Lactoferrin, an iron-binding protein released by neutrophils at inflammatory sites, has a high affinity for gallium. ⁶⁷Ga can bind to lactoferrin, which is then taken up by macrophages and other immune cells.

-

Direct Bacterial Uptake: In cases of bacterial infection, some bacteria produce siderophores, which are low-molecular-weight iron chelators. These siderophores can also bind ⁶⁷Ga, facilitating its direct uptake by the microorganisms.

Quantitative Data Presentation

The biodistribution of ⁶⁷Ga-citrate is critical for understanding its efficacy as an imaging agent. The following tables summarize quantitative data from preclinical studies in rats, showcasing the uptake in various organs and in a turpentine-induced sterile abscess model, a common method for inducing localized inflammation.

Table 1: Biodistribution of ⁶⁷Ga-Citrate in Normal Rats

| Organ | % Injected Dose per Gram (%ID/g) at 24 hours |

| Blood | 0.032 ± 0.001 |

| Liver | 0.028 ± 0.003 |

| Spleen | 0.023 ± 0.001 |

| Kidneys | 0.021 ± 0.001 |

| Bone | 0.019 ± 0.001 |

| Muscle | 0.015 ± 0.002 |

Data compiled from studies in normal rat models.

Table 2: ⁶⁷Ga-Citrate Uptake in Turpentine-Induced Abscess in Rats

| Time Post-Injection | Abscess-to-Muscle Ratio | Abscess-to-Blood Ratio |

| 4 hours | 4.76 ± 2.04 | - |

| 24 hours | - | Increases with DFO administration |

Data from studies utilizing a turpentine-induced sterile abscess model in rats.[1][2] The abscess-to-blood ratio is shown to improve with the administration of deferoxamine (B1203445) (DFO), an iron chelator.

Experimental Protocols

In Vivo: Turpentine-Induced Inflammation Model in Rats for ⁶⁷Ga-Citrate Imaging

This protocol describes a standard method for inducing a sterile abscess to study the uptake of ⁶⁷Ga-citrate in a localized inflammatory lesion.

Materials:

-

Male Wistar rats (200-250 g)

-

Turpentine (B1165885) oil (steam-distilled)

-

⁶⁷Ga-citrate solution for injection

-

Anesthesia (e.g., isoflurane)

-

Single Photon Emission Computed Tomography (SPECT) or SPECT/CT scanner

-

Gamma counter

Procedure:

-

Induction of Inflammation:

-

Anesthetize the rat using isoflurane.

-

Inject 0.1 mL of turpentine oil intramuscularly into the right thigh of each rat to induce a sterile abscess.[3]

-

Allow 24-48 hours for the inflammation to develop.

-

-

Radiotracer Administration:

-

Anesthetize the inflamed rat.

-

Intravenously inject 0.1 mL of ⁶⁷Ga-citrate solution (typically 3.7-7.4 MBq) via the tail vein.

-

-

SPECT/CT Imaging:

-

At desired time points (e.g., 4, 24, 48 hours) post-injection, anesthetize the rat.

-

Position the rat on the scanner bed.

-

Acquire whole-body or regional SPECT images. If using a SPECT/CT scanner, acquire a low-dose CT for anatomical co-registration.

-

Typical SPECT acquisition parameters: medium-energy collimator, energy windows centered at 93, 184, and 296 keV, 128x128 matrix, with a sufficient number of projections.

-

-

Biodistribution Studies (Ex Vivo):

-

At the final imaging time point, euthanize the rat.

-

Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the abscessed tissue.

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the %ID/g for each tissue.

-

In Vitro: ⁶⁷Ga-Citrate Uptake Assay in Macrophages

This protocol outlines a method to quantify the uptake of ⁶⁷Ga-citrate in cultured macrophages, which can be used to study the cellular mechanisms of uptake and the effects of anti-inflammatory agents.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM culture medium with 10% FBS

-

Lipopolysaccharide (LPS) for macrophage activation

-

⁶⁷Ga-citrate solution

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Gamma counter

Procedure:

-

Cell Culture and Activation:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[4]

-

To induce an inflammatory phenotype, treat the cells with LPS (e.g., 100 ng/mL) for 24 hours prior to the uptake assay.[5]

-

-

Uptake Assay:

-

Remove the culture medium and wash the cells twice with warm PBS.

-

Add fresh, serum-free medium containing ⁶⁷Ga-citrate (e.g., 0.1-0.5 MBq/mL) to each well.

-

Incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.

-

To determine non-specific binding, a parallel set of wells can be incubated with a large excess of non-radioactive gallium chloride.

-

-

Cell Lysis and Counting:

-

At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Collect the cell lysate from each well.

-

Measure the radioactivity in the lysate using a gamma counter.

-

Determine the protein concentration in each lysate to normalize the uptake data (e.g., counts per minute per microgram of protein).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. The effects of deferoxamine mesylate on gallium-67 distribution in normal and abscess-bearing animals: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 99mTc-citrate versus 67Ga-citrate for the scintigraphic visualization of inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relation between 67Ga uptake and the stage of inflammation induced by turpentine oil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Evolution of Gallium-67 Citrate: A Technical Guide for Nuclear Medicine Professionals

Abstract

Gallium-67 (B84094) (Ga-67) citrate (B86180), a radiopharmaceutical with a rich history spanning over five decades, has been a cornerstone in nuclear medicine for the diagnosis of neoplastic and inflammatory diseases. Initially heralded for its tumor-seeking properties, its application broadened to become a primary tool for localizing infection and inflammation. This guide provides an in-depth review of the evolution of Ga-67 citrate, detailing its physicochemical properties, complex mechanism of localization, and its changing clinical utility in the era of advanced imaging modalities. We present quantitative data on its dosimetry and diagnostic performance, detailed experimental and clinical protocols, and visual diagrams of its biological pathways and clinical workflow to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Serendipitous Discovery

The journey of Gallium-67 in nuclear medicine began with a serendipitous finding in the late 1960s. While initially investigated for bone imaging, Ga-67 was unexpectedly found to accumulate in soft-tissue tumors, particularly Hodgkin's lymphoma.[1][2] This discovery pivoted its development, and by 1969, Ga-67 citrate was established as the most widely used tumor-scanning agent of its time.[3] For many years, it was the gold standard for staging lymphoma and a crucial tool for detecting occult infections and inflammatory processes, such as fever of unknown origin (FUO) and sarcoidosis.[1][4] However, with the advent of 18F-Fluorodeoxyglucose Positron Emission Tomography (FDG-PET), the role of Ga-67 has evolved, though it remains relevant for specific indications, especially in settings where PET/CT is not available.[5][6][7]

Physicochemical Properties and Production

Gallium-67 is a cyclotron-produced radionuclide. It is typically generated by the proton bombardment of enriched Zinc-68 (⁶⁸Zn(p,2n)⁶⁷Ga).[4][8][9] The resulting Ga-67 is essentially carrier-free, meaning it is not contaminated with stable gallium isotopes, which is crucial for its biological distribution.[8][10] For clinical use, it is complexed with citric acid to form gallium citrate, a sterile, non-pyrogenic solution for intravenous administration.[8]

| Property | Value | References |

| Physical Half-life | 78.3 hours (3.26 days) | [4][8][11] |

| Decay Mode | Electron Capture | [4][8] |

| Principal Gamma Emissions | 93 keV (39-40%) | [4][10][12] |

| 185 keV (21-24%) | [4][10][12] | |

| 300 keV (17-22%) | [4][10][12] | |

| 394/388 keV (~7%) | [10][13] |

Table 1: Physical Characteristics of Gallium-67.

Mechanism of Localization: The Iron Mimic

The diagnostic utility of Ga-67 citrate stems from its ability to act as an analogue of the ferric iron ion (Fe³⁺).[1][14] This mimicry governs its transport and uptake in the body. The localization process is multifactorial and involves several key steps after intravenous injection.

-

Plasma Binding: Once in the bloodstream, Ga-67 dissociates from citrate and rapidly binds to plasma proteins, primarily transferrin, the body's main iron transport protein.[10][11][15] Approximately 90% of circulating Ga-67 is bound to transferrin.[1][15]

-

Increased Vascular Permeability: At sites of inflammation or malignancy, capillary permeability is often increased, allowing the Ga-67-transferrin complex to leak into the interstitial space.[14]

-

Cellular Uptake:

-

Transferrin Receptor-Mediated Endocytosis: Many tumor cells and activated lymphocytes upregulate transferrin receptors to meet their high metabolic demands. The Ga-67-transferrin complex binds to these receptors and is internalized by the cell.[2][14]

-

Lactoferrin Binding: In infectious and inflammatory foci, neutrophils release lactoferrin, an iron-binding protein with a high affinity for gallium.[13][14][15] This binding traps Ga-67 at the site of inflammation.

-

Siderophore Binding: Bacteria produce iron-chelating compounds called siderophores, which are gallium-avid. The Ga-67-siderophore complex is then transported into the bacterium.[15]

-

-

Intracellular Sequestration: Inside the cell, Ga-67 is believed to localize within lysosomes and binds to intracellular proteins like ferritin, leading to its prolonged retention.[10][14][16]

Evolution of Clinical Applications

Ga-67 citrate has been a versatile agent, used to diagnose a wide range of pathologies.[11]

-

Oncology: It proved highly valuable in the staging, restaging, and therapy response assessment of Hodgkin's disease and certain non-Hodgkin's lymphomas.[3][16][17] It was also used for other tumors like bronchogenic carcinoma, melanoma, and hepatocellular carcinoma.[3][11][16] However, its utility in oncology has been largely superseded by FDG-PET, which generally offers higher sensitivity and better image resolution.[5][18]

-

Infection & Inflammation: Ga-67 became a primary imaging agent for localizing the source of a fever of unknown origin (FUO).[11][13] It is particularly effective for diagnosing chronic infections, vertebral osteomyelitis, disc space infections, and inflammatory conditions like sarcoidosis and drug-induced pulmonary toxicity.[12][13] For vertebral osteomyelitis, Ga-67 was often preferred over labeled leukocyte imaging.[12] While FDG-PET is now often favored for these indications, Ga-67 remains a viable alternative.[7][19]

Quantitative Data: Dosimetry and Performance

Understanding the radiation burden and diagnostic accuracy is critical for any radiopharmaceutical.

Radiation Dosimetry

The estimated absorbed radiation doses from an intravenous injection of Ga-67 citrate are summarized below. The large intestine is the critical organ, receiving the highest dose.[20][21]

| Organ | rad/mCi | mGy/MBq | References |

| Large Intestine | 0.90 | 0.24 | [8][20] |

| Spleen | 0.53 | 0.14 | [8][20] |

| Bone Marrow | 0.58 | 0.16 | [8][20] |

| Liver | 0.46 | 0.12 | [8][20] |

| Ovaries | 0.28 | 0.076 | [20] |

| Whole Body | 0.26 | 0.070 | [8][22][23] |

Table 2: Estimated Absorbed Radiation Doses in Adults for Gallium-67 Citrate.

Diagnostic Performance

The diagnostic accuracy of Ga-67 has been compared extensively with newer modalities, particularly FDG-PET.

| Indication | Modality | Sensitivity | Specificity | Reference |

| Fever of Unknown Origin (FUO) | Ga-67 SPET | 67% | 78% | [24] |

| FDG (DHCC) | 81-84% | 86% | [24] | |

| Lymphoma (General) | Ga-67 | 80% | 88% | [6] |

| Pediatric Hodgkin's Disease | Ga-67 SPECT | Lower than FDG | - | [18] |

| FDG-PET | Detected more sites in 58% of cases | - | [18] | |

| Sarcoidosis | Ga-67 (Planar) | Detected 64 lesions | - | [25] |

| FDG-PET | Detected 85 lesions | - | [25] |

Table 3: Comparative Diagnostic Performance of Gallium-67 Scintigraphy.

Experimental and Clinical Protocols

Standardized protocols are essential for ensuring diagnostic quality and comparability of Ga-67 scans.

Standard Clinical Imaging Protocol

The following outlines a typical protocol for Ga-67 scintigraphy for inflammation.

-

Patient Preparation:

-

Radiopharmaceutical Administration:

-

Image Acquisition:

-

Instrumentation: A large field-of-view gamma camera equipped with a medium-energy, parallel-hole collimator.[20]

-

Energy Windows: Multiple energy windows are used, typically centered on the 93, 185, and 300 keV photopeaks (e.g., 20% windows).[20]

-

Imaging Times: Imaging is typically performed at multiple time points post-injection.

-

Early Imaging (4-6 hours): Can be useful for detecting acute gastrointestinal infections.[27]

-

Standard Imaging (24-72 hours): The optimal target-to-background ratios are often obtained at 48 hours.[8] Imaging at 24, 48, and 72 hours is common to differentiate bowel activity from true pathology.[13][20]

-

Delayed Imaging (up to 7 days): May be required for tumor imaging to allow for further background and bowel clearance.[26][28]

-

-

Imaging Views:

-

Planar Imaging: Whole-body scans (anterior and posterior) are acquired. Static spot views of specific regions of interest may also be obtained.[20][28]

-

SPECT/SPECT-CT: Single Photon Emission Computed Tomography (SPECT), often with co-registered CT, is crucial for improved localization and anatomical correlation, particularly in the chest and abdomen.[26][27]

-

-

Conclusion: An Enduring Legacy

Gallium-67 citrate holds a significant place in the history of nuclear medicine. For decades, it was an indispensable tool for clinicians, providing functional information that was previously unattainable for a variety of malignant and inflammatory conditions.[27] Its mechanism of action, mimicking the body's iron metabolism, represents an early and successful example of molecular targeting. While its use has declined with the rise of FDG-PET/CT, which offers faster imaging and often superior diagnostic accuracy, Ga-67 scintigraphy has not become obsolete.[4][19] It remains a valuable diagnostic option in specific clinical scenarios, such as the evaluation of vertebral osteomyelitis and in regions where access to PET imaging is limited, cementing its legacy as a versatile and foundational radiopharmaceutical.[6][7]

References

- 1. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Does gallium-citrate have yet another story to tell? Lessons relevant to the COVID-19 era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gallium-67 tumor scanning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gallium scan - Wikipedia [en.wikipedia.org]

- 5. RetroSPECT: Gallium-67 as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gallium-67 Scintigraphy in the Era of Positron Emission Tomography and Computed Tomography: Tertiary centre experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brief History of Nuclear Medicine Imaging of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. radiacode.com [radiacode.com]

- 10. auntminnie.com [auntminnie.com]

- 11. openmedscience.com [openmedscience.com]

- 12. snmmi.org [snmmi.org]

- 13. radiopaedia.org [radiopaedia.org]

- 14. What is the mechanism of this compound Ga-67? [synapse.patsnap.com]

- 15. academic.oup.com [academic.oup.com]

- 16. drugs.com [drugs.com]

- 17. nuclearmed.org [nuclearmed.org]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. apps.ausrad.com [apps.ausrad.com]

- 21. jnm.snmjournals.org [jnm.snmjournals.org]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Fever of unknown origin: prospective comparison of [18F]FDG imaging with a double-head coincidence camera and gallium-67 citrate SPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of 18F-FDG and 67Ga-citrate in sarcoidosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. radiology.wisc.edu [radiology.wisc.edu]

- 27. Gallium-67-citrate imaging in nuclear oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. radiology.unm.edu [radiology.unm.edu]

Understanding the Biodistribution of Gallium Citrate In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of gallium citrate (B86180), a radiopharmaceutical widely used for the diagnostic imaging of tumors and inflammatory or infectious lesions. This document details the mechanisms of uptake, presents quantitative biodistribution data, outlines experimental protocols for preclinical studies, and visualizes key pathways and workflows.

Introduction to Gallium Citrate

Gallium-67 (B84094) (⁶⁷Ga) citrate and Gallium-68 (⁶⁸Ga) citrate are radioactive imaging agents. ⁶⁷Ga, with a half-life of 78.3 hours, is utilized for Single Photon Emission Computed Tomography (SPECT) imaging, while the positron-emitter ⁶⁸Ga (half-life of 68 minutes) is employed in Positron Emission Tomography (PET). Upon intravenous administration, this compound dissociates, and the Ga³⁺ ions circulate in the bloodstream, primarily bound to transferrin. This mimicry of ferric iron (Fe³⁺) is fundamental to its biological behavior and localization in areas of pathology.

Mechanisms of this compound Uptake

The accumulation of this compound in specific tissues is a multifactorial process, primarily driven by its interaction with iron transport proteins and the physiological changes associated with disease states.

Transferrin-Mediated Uptake in Tumors

The primary mechanism for this compound uptake in neoplastic tissues is the transferrin-receptor-mediated endocytosis pathway.[1][2] Rapidly dividing tumor cells often upregulate the expression of transferrin receptors (TfR) to meet their high demand for iron. Circulating Ga³⁺ binds to transferrin, forming a Ga-transferrin complex. This complex then binds to TfR on the cell surface and is internalized via endocytosis. Inside the cell, the acidic environment of the endosome facilitates the dissociation of gallium from transferrin.[3][4] The free gallium is then trapped intracellularly, often within lysosomes, leading to its accumulation in the tumor tissue.[5]

Localization in Sites of Infection and Inflammation

In addition to tumors, this compound is a valuable tool for imaging infectious and inflammatory processes.[6] Several mechanisms contribute to its localization in these sites:

-

Increased Vascular Permeability: Inflammation leads to increased blood flow and capillary permeability, allowing the Ga-transferrin complex to extravasate into the interstitial space.

-

Leukocyte Sequestration: Gallium can be taken up by leukocytes, which then migrate to the site of inflammation.

-

Lactoferrin Binding: Lactoferrin, an iron-binding protein present in high concentrations in inflammatory exudates and released by neutrophils, has a higher affinity for Ga³⁺ than transferrin. This leads to the stripping of gallium from transferrin and its subsequent localization at the inflammatory focus.

-

Bacterial Siderophore Sequestration: Bacteria produce siderophores, which are low-molecular-weight compounds with an extremely high affinity for iron, to scavenge it from the host. Siderophores can also bind Ga³⁺, leading to the direct accumulation of gallium in bacteria at the site of infection.

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution of ⁶⁷Ga-citrate and ⁶⁸Ga-citrate in various preclinical models and in humans, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of ⁶⁷Ga-Citrate in Healthy and Diseased Rodents (%ID/g)

| Organ/Tissue | Healthy Rats (48h)[7] | Rats with Turpentine-Induced Abscess (24h)[8] | Tumor-Bearing Mice (Lewis Lung Carcinoma) (Time Post-Implantation Varies)[9] |

|---|---|---|---|

| Blood | 0.023 ± 0.001 | 0.43 ± 0.05 | Increased levels in tumor-bearing animals |

| Liver | 0.082 ± 0.005 | 1.95 ± 0.12 | Increased with tumor size/age |

| Spleen | 0.046 ± 0.003 | 1.12 ± 0.11 | - |

| Kidneys | 0.040 ± 0.002 | 1.25 ± 0.14 | - |

| Lungs | 0.032 ± 0.001 | 0.78 ± 0.07 | - |

| Heart | 0.021 ± 0.001 | 0.35 ± 0.03 | - |

| Bone | 0.065 ± 0.004 | 1.54 ± 0.16 | - |

| Muscle | 0.019 ± 0.001 | 0.31 ± 0.04 | - |

| Abscess | - | 3.12 ± 0.35 | - |

| Tumor | - | - | 5-6 |

| Metastases | - | - | 5-6 |

Table 2: Biodistribution of ⁶⁸Ga-Citrate in Healthy and Diseased Rodents (%ID/g)

| Organ/Tissue | Healthy Rats (120 min)[7] | Healthy Mice (90 min)[5] | Rats with S. aureus Osteomyelitis (SUVmax)[10] |

|---|---|---|---|

| Blood | 0.189 ± 0.031 | 19.9 ± 1.5 | - |

| Liver | 0.607 ± 0.043 | 3.8 ± 0.3 | - |

| Spleen | 0.532 ± 0.034 | 5.9 ± 2.7 | - |

| Kidneys | 0.311 ± 0.021 | - | - |

| Lungs | 0.218 ± 0.019 | 10.9 ± 1.4 | - |

| Heart | 0.154 ± 0.011 | 9.0 ± 0.7 | - |

| Bone | 0.289 ± 0.025 | - | - |

| Muscle | 0.098 ± 0.009 | - | - |

| Infected Tibia | - | - | 4.8 ± 0.8 |

| Contralateral Tibia | - | - | 2.5 ± 0.5 |

Table 3: Biodistribution of ⁶⁸Ga-Citrate in Healthy Humans (SUVmean at 30 min post-injection)

| Organ/Tissue | SUVmean ± SD[11] |

|---|---|

| Brain | 0.26 ± 0.04 |

| Heart Contents | 5.16 ± 0.48 |

| Kidneys | 3.15 ± 0.46 |

| Liver | 2.78 ± 0.25 |

| Trabecular Bone | 0.70 ± 0.15 |

| Red Marrow | 1.80 ± 0.12 |

Experimental Protocols

Preparation of this compound for In Vivo Studies

4.1.1. ⁶⁷Ga-Citrate for Injection Commercial preparations of ⁶⁷Ga-citrate are typically supplied as a sterile, non-pyrogenic isotonic solution.[4][12]

-

Composition: Each milliliter generally contains approximately 74 MBq (2 mCi) of ⁶⁷Ga, complexed with sodium citrate, in an isotonic saline solution. A preservative such as benzyl (B1604629) alcohol is often included. The pH is adjusted to be between 4.5 and 8.0.[4]

-

Handling: Standard aseptic techniques and appropriate radiation shielding (e.g., lead-shielded syringes) must be used. The solution should be visually inspected for particulate matter and discoloration before administration.[12]

4.1.2. Preparation of ⁶⁸Ga-Citrate from a ⁶⁸Ge/⁶⁸Ga Generator ⁶⁸Ga-citrate is typically prepared on-site using a ⁶⁸Ge/⁶⁸Ga generator.[6][7][13]

-

Elution: ⁶⁸GaCl₃ is eluted from the generator using sterile, ultrapure hydrochloric acid (e.g., 0.6 M HCl).

-

Labeling: The acidic ⁶⁸GaCl₃ eluate is transferred to a sterile reaction vial. A solution of sodium citrate (e.g., 0.1 M) is added.

-

Incubation: The mixture is heated (e.g., at 50°C) for a short period (e.g., 10-15 minutes) to facilitate the formation of the ⁶⁸Ga-citrate complex.[7]

-

Quality Control: The radiochemical purity is assessed using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

Final Preparation: The pH is adjusted to a physiologically compatible range (e.g., 5.5-7.0), and the final solution is passed through a sterile filter (e.g., 0.22 µm) into a sterile vial for injection.[7]

Ex Vivo Biodistribution Study in a Rodent Tumor Model

This protocol describes a typical ex vivo biodistribution study in mice with subcutaneous tumors.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) in the flank. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

-

Radiopharmaceutical Administration: ⁶⁷Ga-citrate or ⁶⁸Ga-citrate (e.g., 1-5 MBq) is administered intravenously via the tail vein.

-

Time Points: Animals are euthanized at predetermined time points post-injection (e.g., 1, 4, 24, 48 hours for ⁶⁷Ga; 15, 30, 60, 120 minutes for ⁶⁸Ga).

-

Tissue Collection: Blood is collected via cardiac puncture. Key organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor are dissected, rinsed, blotted dry, and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.

Ex Vivo Biodistribution Study in a Rodent Inflammation Model

This protocol outlines a study using a turpentine-induced abscess model in rats.[8][14]

-

Model Induction: A sterile abscess is induced by injecting a small volume (e.g., 0.1 mL) of turpentine (B1165885) oil subcutaneously or intramuscularly into the hind limb of a rat. The inflammation is allowed to develop over a period of several days (e.g., 2-6 days).[14]

-

Radiopharmaceutical Administration: ⁶⁷Ga-citrate or ⁶⁸Ga-citrate is administered intravenously.

-

Study Procedure: The subsequent steps of euthanasia, tissue collection (including the abscess), radioactivity measurement, and data analysis are performed as described in the tumor model protocol (Section 4.2).

Visualizations of Pathways and Workflows

Signaling Pathways

References

- 1. Production of 68Ga-citrate Based on a SnO2 Generator for Short-Term Turpentine Oil-Induced Inflammation Imaging in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transferrin-mediated uptake of gallium-67 by EMT-6 sarcoma. I. Studies in tissue culture (Journal Article) | OSTI.GOV [osti.gov]

- 3. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Selected 68Ga-siderophores versus 68Ga-colloid and 68Ga-citrate: biodistribution and small animal imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast and simple one-step preparation of ⁶⁸Ga citrate for routine clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. Effect of gallium nitrate on the in vivo distribution of 67Ga in rats bearing inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estimation of human absorbed dose of 68-Ga-Citrate based on biodistribution data in rats: Comparison with 67-Ga-Citrate - International Journal of Radiation Research - [ijrr.com]

- 10. A Comparative 68Ga-Citrate and 68Ga-Chloride PET/CT Imaging of Staphylococcus aureus Osteomyelitis in the Rat Tibia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 68Ga-Citrate PET of Healthy Men: Whole-Body Biodistribution Kinetics and Radiation Dose Estimates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Preparation and Quality Control of 68Ga-Citrate for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relation between 67Ga uptake and the stage of inflammation induced by turpentine oil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trojan Horse Strategy: A Technical Guide to Gallium Citrate's Interaction with Transferrin and Lactoferrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium (III), a trivalent cation, exhibits a remarkable ability to mimic ferric iron (Fe³⁺), allowing it to act as a "Trojan horse" by exploiting the body's iron transport systems.[1][2] This biomimicry is central to the therapeutic and diagnostic applications of gallium compounds, particularly gallium citrate (B86180). This technical guide provides an in-depth exploration of the core interactions between gallium citrate and two key iron-binding proteins: transferrin and lactoferrin. Understanding these interactions at a molecular level is crucial for the development of novel antimicrobial and anticancer agents.[1][3][4]

Upon administration, this compound dissociates, and the Ga³⁺ ion is rapidly bound by transferrin in the bloodstream.[5][6] This gallium-transferrin complex is then transported throughout the body and can be taken up by cells, particularly those with high iron requirements such as tumor cells and bacteria, via transferrin receptors.[7][8][9] Similarly, gallium binds to lactoferrin, a protein abundant in mucosal secretions and at sites of inflammation, which contributes to its localization in infected tissues.[6][10][11] The slightly stronger binding affinity of lactoferrin for gallium compared to transferrin plays a significant role in this process.[10][12]

This guide will detail the quantitative aspects of these binding interactions, provide comprehensive experimental protocols for their study, and visualize the key pathways and workflows involved.

Quantitative Data on Gallium-Protein Interactions

The binding of gallium to transferrin and lactoferrin has been quantified using various biophysical techniques. The following tables summarize the key binding constants and kinetic parameters reported in the literature.

| Protein | Binding Constant (log K) | Experimental Conditions | Reference |

| Human Serum Transferrin | log K₁ = 20.3, log K₂ = 19.3 | pH 7.4, 27 mM NaHCO₃ | [13] |

| Human Lactoferrin | log K₁ = 21.43 ± 0.18, log K₂ = 20.57 ± 0.16 | pH 7.4, 5 mM bicarbonate, 0.1 M HEPES, 25°C | [12] |

Table 1: Equilibrium Binding Constants of Gallium (III) with Transferrin and Lactoferrin. K₁ and K₂ represent the successive binding of two Ga³⁺ ions.

| Protein Interaction | Kinetic Parameter | Value | Method | Reference |

| Ga(III)-Nitriloacetate + Apotransferrin | k₁ (forward rate constant) | 425 ± 50 M⁻¹s⁻¹ | Stopped-flow spectrophotometry | [14] |

| Ga(III)-Nitriloacetate + Apotransferrin | k₋₁ (reverse rate constant) | (1.1 ± 3) x 10⁴ M⁻¹s⁻¹ | Stopped-flow spectrophotometry | [14] |

| Gallium-loaded Transferrin + Transferrin Receptor | K_d (dissociation constant) | 1.10 ± 0.12 µM | Not specified | [14] |

| Gallium-loaded Transferrin + Transferrin Receptor | k_d (second-order rate constant) | (1.15 ± 0.3) x 10¹⁰ M⁻¹s⁻¹ | Not specified | [14] |

Table 2: Kinetic Parameters of Gallium-Transferrin Interactions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with transferrin and lactoferrin.

Determination of Gallium-Transferrin Binding Constants by UV Difference Spectroscopy

This method relies on the change in the ultraviolet absorption spectrum of transferrin upon gallium binding.

Materials:

-

Human serum apotransferrin

-

Gallium nitrate (B79036) (or another soluble gallium salt)

-

HEPES buffer (0.1 M, pH 7.4)

-

Sodium bicarbonate (NaHCO₃)

-

Spectrophotometer capable of measuring in the UV range (200-400 nm)

-

Matched quartz cuvettes

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of apotransferrin in HEPES buffer. Determine the precise concentration by measuring the absorbance at 280 nm.

-

Prepare a stock solution of gallium nitrate in a slightly acidic solution to prevent hydrolysis.

-

Prepare a stock solution of sodium bicarbonate in HEPES buffer.

-

-

Sample Preparation:

-

In a quartz cuvette, add the apotransferrin solution and HEPES buffer to a final volume of 1 mL.

-

In a matched reference cuvette, add the same volume of HEPES buffer.

-

Add a small aliquot of the sodium bicarbonate solution to both cuvettes to achieve the desired final concentration (e.g., 5 mM).

-

-

Titration:

-

Record the baseline UV spectrum from 240 nm to 320 nm.

-

Add small, precise aliquots of the gallium nitrate stock solution to the sample cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-